AVJ16

Description

Properties

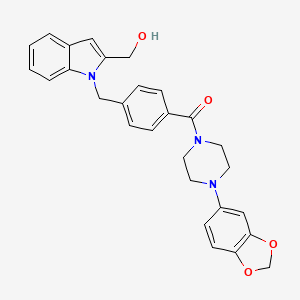

Molecular Formula |

C28H27N3O4 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone |

InChI |

InChI=1S/C28H27N3O4/c32-18-24-15-22-3-1-2-4-25(22)31(24)17-20-5-7-21(8-6-20)28(33)30-13-11-29(12-14-30)23-9-10-26-27(16-23)35-19-34-26/h1-10,15-16,32H,11-14,17-19H2 |

InChI Key |

SBMDRXUGWAAAMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C6=CC=CC=C6C=C5CO |

Origin of Product |

United States |

Foundational & Exploratory

AVJ16: A Targeted Approach to Lung Cancer Therapy Through IGF2BP1 Inhibition

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AVJ16, a novel small molecule inhibitor, in the context of lung cancer. The information presented is based on preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound is a promising small molecule inhibitor that demonstrates significant anti-tumor activity in preclinical models of lung cancer.[1][2] It functions by selectively targeting the oncofetal RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-binding protein 1), a protein frequently overexpressed in various aggressive cancers, including lung carcinoma, but largely absent in healthy adult tissues.[1][2][3] By inhibiting IGF2BP1, this compound disrupts the stability and translation of multiple pro-oncogenic mRNAs, leading to the suppression of key cancer-promoting signaling pathways, reduced tumor growth, and induction of apoptosis.[3][4] Preclinical evidence suggests that this compound has a favorable safety profile, as it selectively targets cancer cells expressing IGF2BP1 while leaving healthy cells unharmed.[1][2]

Core Mechanism of Action: Targeting IGF2BP1

This compound's primary mechanism of action is the direct inhibition of IGF2BP1.[4] IGF2BP1 is an RNA-binding protein that plays a crucial role in tumorigenesis by binding to and stabilizing mRNAs of various oncogenes, thereby promoting their expression.

Molecular Interaction

This compound is a cancer cell migration inhibitor that targets IGF2BP1 with a high affinity, as demonstrated by a dissociation constant (Kd) of 1.4 μM.[5] This binding prevents IGF2BP1 from associating with its target mRNAs.[4]

Downstream Signaling Pathways Affected by this compound

By inhibiting IGF2BP1, this compound effectively downregulates several pro-oncogenic signaling pathways that are critical for lung cancer progression.[3][4]

-

Wnt Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound treatment leads to the downregulation of RNAs encoding members of the Wnt signaling pathway.[3][4]

-

PI3K-Akt Signaling Pathway: A key pathway involved in cell growth, proliferation, and survival. Inhibition of IGF2BP1 by this compound results in the downregulation of components of the PI3K-Akt pathway.[3][4]

-

Hedgehog Signaling Pathway: This pathway is implicated in cell growth, differentiation, and tumorigenesis. This compound has been shown to downregulate RNAs of proteins involved in the Hedgehog signaling pathway.[3][4]

Signaling Pathway Diagram

Caption: this compound inhibits IGF2BP1, leading to the destabilization of oncogenic mRNAs and the suppression of pro-tumorigenic signaling pathways.

Preclinical Data Summary

The anti-cancer effects of this compound have been demonstrated in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

| Assay | Cell Lines | This compound Concentration | Observed Effects | Reference |

| Cell Proliferation Assay | H1299, LKR-M-FI (IGF2BP1-expressing) | 4 μM | Inhibition of proliferation | [5] |

| Invasion Assay | H1299, LKR-M-FI | 4 μM | Inhibition of invasion and migration | [5] |

| Colony Formation Assay | H1299, LKR-M-FI | 4 μM | Suppression of colony formation | [5] |

| Spheroid Growth Assay | H1299, LKR-M-FI | 4 μM | Suppression of spheroid growth | [5] |

| Apoptosis Assay | H1299, LKR-M-FI | 4 μM | Induction of apoptosis | [5] |

In Vivo and Ex Vivo Studies

| Model | Treatment Regimen | Observed Effects | Reference |

| Syngeneic LUAD Xenografts in Mice | 100 mg/kg, intraperitoneal injection, every two days for 3 weeks | Almost complete prevention of tumor growth and metastasis | [3][5] |

| Patient-Derived Tumor Organoids (from IGF2BP1-expressing LUADs) | Not specified | Selective killing of cancer cells, leaving healthy lung cells unaffected | [1][2][3] |

Experimental Protocols

Detailed experimental protocols from the primary research are not publicly available. The following are generalized methodologies for the key experiments cited.

Cell Viability and Proliferation Assay (General Protocol)

-

Cell Seeding: Lung cancer cells (e.g., H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well.

-

Data Acquisition: After a further incubation period, the absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells relative to the control.

Invasion Assay (General Protocol using Transwell Chambers)

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).

-

Cell Seeding: Lung cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.

-

Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Syngeneic Xenograft Mouse Model (General Protocol)

-

Cell Implantation: A suspension of lung adenocarcinoma cells (e.g., LKR-M-FI) is injected subcutaneously or orthotopically into immunocompetent syngeneic mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound (e.g., 100 mg/kg) at regular intervals, while the control group receives a vehicle.

-

Monitoring: Tumor volume is measured periodically using calipers. Animal weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Experimental Workflow Diagram

References

AVJ16: A Potent and Specific Inhibitor of the Oncofetal RNA-Binding Protein IGF2BP1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers, including non-small cell lung cancer. Its overexpression is often correlated with poor clinical outcomes. IGF2BP1 functions by binding to and stabilizing the messenger RNAs (mRNAs) of various pro-oncogenic factors, thereby promoting tumor growth, metastasis, and therapeutic resistance. AVJ16 is a novel small molecule inhibitor that directly targets IGF2BP1, preventing its interaction with target mRNAs. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Introduction

The targeting of RNA-binding proteins (RBPs) represents a promising, yet challenging, frontier in cancer therapy. IGF2BP1 is a particularly attractive target due to its restricted expression in adult tissues and its critical role in regulating a network of oncogenic pathways. This compound has emerged from high-throughput screening and subsequent optimization as a potent and specific inhibitor of IGF2BP1.[1] This document serves as a technical resource for researchers and drug developers interested in the biology of IGF2BP1 and the therapeutic potential of its inhibition by this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to IGF2BP1 and disrupting its ability to bind to target mRNAs. This leads to the destabilization and subsequent degradation of key oncogenic transcripts.

Direct Binding to IGF2BP1

This compound was identified as a derivative of a lead compound, 7773, and exhibits a significantly improved binding affinity for IGF2BP1.[1] Microscale thermophoresis (MST) assays have demonstrated a direct interaction between this compound and IGF2BP1.

Inhibition of IGF2BP1-RNA Interaction

By binding to IGF2BP1, this compound allosterically inhibits the binding of IGF2BP1 to the 'zipcode' sequences within the 3' untranslated regions (UTRs) of its target mRNAs. This disruption prevents the protective influence of IGF2BP1, leaving the mRNAs susceptible to degradation.

Downregulation of Oncogenic Signaling Pathways

The inhibition of IGF2BP1 by this compound leads to the downregulation of multiple pro-oncogenic signaling pathways.[2] Treatment of cancer cells with this compound has been shown to decrease the levels of mRNAs associated with pathways such as Hedgehog, Wnt, and PI3K-Akt.[2] A key downstream target of IGF2BP1 is the mRNA of the KRAS proto-oncogene. In lung cancer cells, this compound treatment leads to a dose-dependent reduction in KRAS protein levels.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the efficacy and binding affinity of this compound.

| Parameter | Value | Assay | Cell Line |

| IC50 (Cell Migration) | 0.7 µM | IncuCyte® Wound Healing Assay | H1299 (Lung Carcinoma) |

| Kd (Binding Affinity) | 1.4 µM | Microscale Thermophoresis (MST) | Recombinant IGF2BP1 |

| Cellular Process | Effect of this compound (4 µM) | Assay | Cell Line | Quantitative Data |

| Colony Formation | Inhibition | Colony Formation Assay | H1299 | >40% reduction |

| Cell Proliferation | Inhibition | Ki67 Staining (in vivo) | LKR-M-Fl Xenograft | 40% reduction in Ki67 positive nuclei |

| Invasion | Significant Reduction | Transwell Invasion Assay | H1299, LKR-M-Fl | Not specified |

| Apoptosis | Enhanced | Apoptosis Assay | H1299, LKR-M-Fl | Not specified |

| Spheroid Growth | Inhibition | 3D Spheroid Culture | H1299 | Not specified |

Mandatory Visualizations

IGF2BP1 Signaling Pathway and Mechanism of this compound Inhibition

Caption: IGF2BP1 binds to oncogenic mRNAs, leading to their stabilization and subsequent tumor progression. This compound inhibits this interaction.

Experimental Workflow for Assessing this compound Efficacy

Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of this compound.

Experimental Protocols

Cell Lines and Culture

-

H1299 (Human non-small cell lung carcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

LKR-M-Fl (Mouse lung adenocarcinoma with stable overexpression of full-length human IGF2BP1): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LKR-M-GFP (Mouse lung adenocarcinoma with stable expression of GFP as a control): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

IncuCyte® Wound Healing (Migration) Assay

-

Seed H1299 cells in a 96-well ImageLock plate at a density that achieves confluency within 24 hours.

-

Create a uniform scratch in the confluent monolayer using the IncuCyte® WoundMaker.

-

Wash wells with PBS to remove dislodged cells.

-

Add fresh media containing various concentrations of this compound or DMSO (vehicle control).

-

Place the plate in the IncuCyte® S3 Live-Cell Analysis System.

-

Acquire images every 2-4 hours for 48 hours.

-

Analyze the relative wound density over time using the IncuCyte® software to determine the IC50 of migration inhibition.

Cell Proliferation Assay (MTT)

-

Seed H1299, LKR-M-Fl, or LKR-M-GFP cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of this compound or DMSO for the desired duration (e.g., 48-72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

-

Seed H1299 or LKR-M-Fl cells at a low density (e.g., 500 cells/well) in 6-well plates.

-

Treat cells with 4 µM this compound or DMSO.

-

Allow cells to grow for 10-14 days, with media changes containing fresh compound every 3-4 days.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

-

Express the results as a percentage of the control.

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed H1299 or LKR-M-Fl cells in the upper chamber in serum-free media containing 4 µM this compound or DMSO.

-

Add media containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells in multiple fields of view.

Apoptosis Assay

-

Seed H1299 or LKR-M-Fl cells in a 96-well plate.

-

Treat with 4 µM this compound or DMSO for 48 hours.

-

Use a commercially available apoptosis detection kit (e.g., Annexin V/Propidium Iodide) according to the manufacturer's instructions.

-

Analyze the percentage of apoptotic cells using flow cytometry.

Syngeneic Lung Adenocarcinoma Xenograft Model

-

Subcutaneously inject LKR-M-Fl cells into the flank of syngeneic mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment (this compound) and control (vehicle) groups.

-

Administer this compound (e.g., 100 mg/kg) via intraperitoneal (IP) injection every two days for a specified period (e.g., 3 weeks).[3]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise tumors for weight measurement and immunohistochemical analysis (e.g., Ki67 staining).

Conclusion

This compound is a promising preclinical candidate for the treatment of IGF2BP1-expressing cancers. Its potent and specific inhibition of IGF2BP1 leads to the destabilization of key oncogenic mRNAs, resulting in reduced cell proliferation, migration, invasion, and tumor growth. The data presented in this technical guide provides a solid foundation for further investigation and development of this compound as a novel targeted therapy. The detailed experimental protocols offer a resource for researchers to validate and expand upon these findings. Future studies should focus on elucidating the full spectrum of this compound's effects on the tumor microenvironment and its potential in combination with other anti-cancer agents.

References

- 1. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the RNA binding protein IGF2BP1 in lung adenocarcinomas and prevents tumor growth in mice | bioRxiv [biorxiv.org]

- 3. m6A-binding protein IGF2BP1 promotes the malignant phenotypes of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the AVJ16 and IGF2BP1 Interaction: A Technical Guide for Researchers

Abstract

The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers. Its role in post-transcriptionally regulating the expression of key oncogenes makes it a compelling target for therapeutic intervention. AVJ16, a novel small molecule inhibitor, has demonstrated potent and specific inhibition of IGF2BP1, offering a promising avenue for cancer therapy. This technical guide provides an in-depth analysis of the structural and functional aspects of the this compound-IGF2BP1 interaction. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding characteristics, experimental methodologies to study this interaction, and the downstream signaling consequences of IGF2BP1 inhibition by this compound.

Introduction

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an RNA-binding protein that plays a crucial role in embryogenesis and is frequently re-expressed in various cancers, where its presence is often correlated with poor prognosis and metastasis.[1][2] IGF2BP1 functions by binding to specific mRNA targets, thereby regulating their stability, translation, and localization.[3] This post-transcriptional control extends to a number of proto-oncogenes, positioning IGF2BP1 as a key driver of tumorigenesis.[1][2]

This compound has been identified as a specific inhibitor of IGF2BP1, demonstrating a significant advance in the development of targeted cancer therapies.[4] This small molecule has been shown to disrupt the interaction between IGF2BP1 and its target mRNAs, leading to the suppression of cancer cell migration, proliferation, and the induction of apoptosis.[4][5] Understanding the structural basis of the this compound-IGF2BP1 interaction is paramount for the further optimization of this and other inhibitors. This guide will detail the quantitative aspects of this interaction, provide protocols for its experimental investigation, and illustrate its impact on key cancer-related signaling pathways.

Quantitative Analysis of the this compound-IGF2BP1 Interaction

The binding of this compound to IGF2BP1 has been characterized using various biophysical techniques, providing quantitative data on its affinity and cellular efficacy. The key quantitative parameters are summarized in the tables below.

| Parameter | Value | Method | Cell Line (for IC50) | Reference |

| Binding Affinity (Kd) | 1.4 µM | Microscale Thermophoresis (MST) | N/A | [4] |

| Inhibitory Concentration (IC50) | 0.7 µM | Wound Healing Assay | H1299 (Lung Cancer) | [4] |

Table 1: Binding Affinity and Inhibitory Concentration of this compound

Structural Basis of the Interaction

The structural interaction between this compound and IGF2BP1 has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed the specific domains of IGF2BP1 that are crucial for the binding of this compound.

IGF2BP1 is composed of two RNA recognition motifs (RRMs) and four K homology (KH) domains.[3][6] NMR titration experiments have demonstrated that this compound specifically binds to the tandem KH3 and KH4 domains (KH34 di-domain) of IGF2BP1.[7][8] This interaction occurs at a hydrophobic pocket at the interface of the KH3 and KH4 domains, rather than the canonical RNA-binding groove.[7][8] This allosteric mode of inhibition is significant as it suggests a mechanism of disrupting RNA binding without directly competing for the RNA binding site.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-IGF2BP1 interaction.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify protein-ligand interactions in solution.[9] It measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon a change in the molecule's hydration shell, charge, or size due to ligand binding.

Objective: To determine the binding affinity (Kd) of this compound to IGF2BP1.

Materials:

-

Purified recombinant IGF2BP1 protein ( fluorescently labeled)

-

This compound small molecule inhibitor

-

MST buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of fluorescently labeled IGF2BP1 in MST buffer at a constant concentration (e.g., 20 nM).

-

Prepare a serial dilution of this compound in MST buffer, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM) in 16 steps.

-

-

Binding Reaction:

-

Mix the labeled IGF2BP1 solution with each dilution of this compound in a 1:1 ratio.

-

Incubate the mixtures at room temperature for 10 minutes to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

-

The resulting binding curve is fitted to the law of mass action to determine the dissociation constant (Kd).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) titration experiments, is used to map the binding site of a ligand on a protein at an atomic level.[10]

Objective: To identify the amino acid residues of IGF2BP1 involved in the interaction with this compound.

Materials:

-

¹⁵N-isotopically labeled purified IGF2BP1 protein (specifically the KH34 di-domain)

-

This compound small molecule inhibitor

-

NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)

-

NMR spectrometer with a cryoprobe

Protocol:

-

Sample Preparation:

-

Prepare a sample of ¹⁵N-labeled IGF2BP1 KH34 di-domain in NMR buffer.

-

Prepare a concentrated stock solution of this compound in the same NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-IGF2BP1 KH34 di-domain.

-

Titrate the protein sample with increasing concentrations of the this compound stock solution.

-

Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the series of HSQC spectra.

-

Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of IGF2BP1 upon addition of this compound.

-

Residues exhibiting significant CSPs are identified as being part of or near the binding site.

-

The magnitude of the CSPs can be plotted against the amino acid sequence to visualize the binding interface.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein or protein-small molecule interactions in a cellular context. While not a direct structural method, it can validate the interaction within a complex biological sample.

Objective: To confirm the interaction of this compound with endogenous IGF2BP1 in cells.

Materials:

-

Cells expressing IGF2BP1 (e.g., H1299)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-IGF2BP1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Protocol:

-

Cell Treatment and Lysis:

-

Treat IGF2BP1-expressing cells with this compound or a vehicle control (DMSO).

-

Lyse the cells using a gentle lysis buffer to maintain protein complexes.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-IGF2BP1 antibody to form an antibody-protein complex.

-

Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Detection:

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluate by Western blotting using an antibody against IGF2BP1 to confirm its immunoprecipitation. The presence of a band corresponding to IGF2BP1 in the this compound-treated sample would suggest an interaction.

-

Downstream Signaling Pathways Affected by this compound

The inhibition of IGF2BP1 by this compound has been shown to downregulate several pro-oncogenic signaling pathways.[11][12][13] This section illustrates the role of IGF2BP1 in these pathways and how this compound interferes with these processes.

Hedgehog Signaling Pathway

IGF2BP1 is known to stabilize the mRNA of GLI1, a key transcription factor in the Hedgehog signaling pathway.[11] By preventing the degradation of GLI1 mRNA, IGF2BP1 promotes the expression of Hedgehog target genes involved in cell proliferation and survival.

Caption: this compound inhibits IGF2BP1, preventing GLI1 mRNA stabilization.

Wnt/β-catenin Signaling Pathway

IGF2BP1 is a transcriptional target of the Wnt/β-catenin signaling pathway and, in turn, regulates the stability of several Wnt target gene mRNAs.[1][4] This creates a positive feedback loop that enhances the pro-oncogenic output of the Wnt pathway.

Caption: this compound disrupts the Wnt/IGF2BP1 positive feedback loop.

PI3K-Akt Signaling Pathway

The inhibition of IGF2BP1 by this compound has been shown to downregulate the PI3K-Akt signaling pathway.[11][13] While the direct mRNA targets of IGF2BP1 within this pathway are still being fully elucidated, it is known that IGF2BP1 can regulate the expression of key components that influence Akt activation.

Caption: this compound indirectly inhibits the PI3K-Akt pathway via IGF2BP1.

Conclusion

The structural and functional analysis of the this compound-IGF2BP1 interaction provides a solid foundation for the development of targeted therapies against IGF2BP1-expressing cancers. The specific binding of this compound to the KH34 di-domain of IGF2BP1 and the subsequent disruption of its mRNA regulatory functions highlight a promising allosteric mechanism of inhibition. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this and similar interactions. The elucidation of the downstream signaling consequences of IGF2BP1 inhibition underscores the potential of this compound to simultaneously impact multiple oncogenic pathways. Future research should focus on obtaining a high-resolution co-crystal structure of the this compound-IGF2BP1 complex to further refine inhibitor design and on expanding our understanding of the full spectrum of IGF2BP1's mRNA targets to better predict the therapeutic effects of its inhibition.

References

- 1. Global role of IGF2BP1 in controlling the expression of Wnt/β-catenin-regulated genes in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) [bio-protocol.org]

- 3. IGF2BP1 insulin like growth factor 2 mRNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Global role of IGF2BP1 in controlling the expression of Wnt/β-catenin-regulated genes in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d-nb.info [d-nb.info]

- 7. Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs): post-transcriptional drivers of cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

The Pharmacodynamics of AVJ16: A Technical Guide to a Novel IGF2BP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVJ16 is a novel small molecule inhibitor of the oncofetal RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-binding protein 1).[1][2] By selectively binding to IGF2BP1, this compound disrupts its interaction with target mRNAs, leading to the downregulation of multiple pro-oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation, migration, and survival.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, effects on key signaling pathways, and a summary of its anti-tumor activity in preclinical models. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer agent.

Mechanism of Action

This compound exerts its anti-cancer effects through the direct inhibition of IGF2BP1. IGF2BP1 is a protein that is highly expressed in many aggressive tumors but is largely absent in healthy adult tissues.[3][4] It functions by binding to specific sequences on messenger RNAs (mRNAs), thereby controlling their stability, localization, and translation into proteins.[5] Many of the mRNAs targeted by IGF2BP1 encode for proteins that are critical for cancer cell growth, invasion, and resistance to therapy.[4]

This compound has been shown to bind directly to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[5] This binding event physically obstructs the interaction of IGF2BP1 with its target mRNAs.[6] By preventing this binding, this compound effectively "silences" the supportive role of IGF2BP1 in multiple cancer-promoting pathways simultaneously.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) vs. IGF2BP1 | 1.4 µM | Recombinant Protein | [7] |

| IC50 for Cell Migration Inhibition | 0.7 µM | H1299 (Lung Cancer) | N/A |

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Cell Proliferation | H1299, LKR-M-FI | 4 µM | Inhibition of cell growth | [7] |

| Apoptosis | H1299, LKR-M-FI | 4 µM | Induction of apoptosis | [7] |

| Colony Formation | H1299 | 4 µM | >40% reduction in colony formation | [8] |

| Spheroid Growth | H1299, LKR-M-FI | 4 µM | Suppression of spheroid growth | [7] |

| Cell Invasion | H1299, LKR-M-FI | 4 µM | Inhibition of invasion | [7] |

| β-catenin protein levels | H1299 | 1.5 µM | Downregulation | [1] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Lung Adenocarcinoma Xenograft Model

| Parameter | Treatment Group | Result | Reference |

| Tumor Growth | This compound (100 mg/kg, i.p.) | Almost complete prevention of tumor growth | [7][9] |

| Ki67 Proliferation Marker | This compound-treated tumors | 40% reduction in nuclear Ki67 staining | [9] |

| Patient-Derived Organoids (IGF2BP1-expressing) | This compound | Selective killing of cancer cells | [3][4] |

Effects on Downstream Signaling Pathways

By inhibiting IGF2BP1, this compound modulates several critical signaling pathways implicated in cancer progression.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound treatment has been shown to downregulate the expression of key Wnt pathway components, including β-catenin (CTNNB1), TCF7, and WNT5A.[1][8] Furthermore, this compound upregulates the expression of DKK3, a known inhibitor of the Wnt pathway.[1] This dual action leads to a significant suppression of Wnt-mediated pro-tumorigenic signaling.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another critical regulator of embryonic development that can be reactivated in cancer to promote tumor growth and survival. This compound treatment leads to the downregulation of RNAs encoding members of the Hedgehog pathway.[1][2]

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. Its hyperactivation is a common event in cancer. Similar to the other pathways, this compound treatment results in the downregulation of RNAs that encode for components of the PI3K-Akt pathway.[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to IGF2BP1 in a cellular context.

-

Cell Culture: H1299 cells are cultured to 80-90% confluency.

-

Compound Treatment: Cells are treated with 10 µM this compound or DMSO (vehicle control) for 3 hours.

-

Thermal Challenge: Aliquots of the cell suspension are subjected to a temperature gradient for 3 minutes.

-

Cell Lysis: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

-

Western Blotting: The amount of soluble IGF2BP1, IGF2BP2, and IGF2BP3 at each temperature is quantified by Western blot analysis.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is calculated. A shift in the Tm in the presence of this compound indicates direct binding.

Wound Healing (Scratch) Assay

This assay measures the effect of this compound on cancer cell migration.

-

Cell Seeding: H1299 cells are seeded in a culture plate and grown to a confluent monolayer.

-

Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.

-

Treatment: The cells are washed to remove debris and then treated with this compound or DMSO.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 12 hours).

-

Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A decrease in the rate of closure in the presence of this compound indicates inhibition of cell migration.

Colony Formation Assay

This assay assesses the ability of single cancer cells to proliferate and form colonies, a measure of clonogenic survival.

-

Cell Seeding: A low density of H1299 cells is seeded in a culture plate.

-

Treatment: The cells are treated with this compound or DMSO.

-

Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.

-

Staining: The colonies are fixed and stained with crystal violet.

-

Counting: The number of visible colonies is counted. A reduction in the number of colonies in the this compound-treated plates indicates an inhibition of clonogenic survival.

Conclusion

This compound represents a promising new approach to cancer therapy by targeting the RNA-binding protein IGF2BP1. Its ability to simultaneously disrupt multiple pro-oncogenic signaling pathways provides a strong rationale for its continued development. The data presented in this technical guide highlight the potent and selective anti-tumor activity of this compound in preclinical models. Further investigation is warranted to translate these promising findings into clinical applications for patients with IGF2BP1-expressing cancers.

References

- 1. This compound inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. afhu.org [afhu.org]

- 4. news-medical.net [news-medical.net]

- 5. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of AVJ16: A Targeted Inhibitor of the Oncofetal Protein IGF2BP1

A Technical Guide for Researchers and Drug Development Professionals

Introduction: AVJ16 is a novel small molecule inhibitor that shows significant promise in the realm of targeted cancer therapy. It specifically targets the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), an oncofetal protein that is overexpressed in various cancers and is associated with poor clinical outcomes. By inhibiting IGF2BP1, this compound disrupts the stability and translation of key cancer-promoting mRNAs, leading to the suppression of tumor growth and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound.

Discovery of this compound

This compound was developed through a structure-activity relationship (SAR) analysis aimed at optimizing a previously identified lead compound, designated "7773".[1] The initial lead compound was discovered via a high-throughput screen for molecules that could inhibit the RNA-binding activity of IGF2BP1.[1][2] Through systematic chemical modifications of the "7773" scaffold, researchers synthesized a series of analogs to identify a compound with enhanced potency and specificity for IGF2BP1. Among these, this compound (also referred to as compound 13g in the primary literature) emerged as a highly effective inhibitor of cancer cell migration.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the key final step involving the reaction of various heterocycles with a precursor molecule in the presence of a base. The general synthetic route for this compound and its analogs is outlined in the scientific literature.[1]

Experimental Protocol: Synthesis of this compound (Compound 13g)

The synthesis of this compound (13g) and related analogs (13a-i) is achieved by treating various heterocyclic compounds with a key intermediate (compound 12) in the presence of potassium carbonate, which acts as a base.[1] The structural identity and purity of the synthesized this compound are confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For instance, the molecular ion peak for this compound has been observed at 469.2002 in its HRMS spectrum.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to and inhibiting the function of IGF2BP1.[1][3][4] IGF2BP1 is an RNA-binding protein that stabilizes and promotes the translation of mRNAs encoding for oncoproteins. This compound binds to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[1][2] This binding event interferes with the ability of IGF2BP1 to bind to its target mRNAs, leading to their degradation and a subsequent reduction in the levels of oncoproteins.

The inhibition of IGF2BP1 by this compound has been shown to downregulate several pro-oncogenic signaling pathways, including:

-

Wnt Signaling Pathway: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

-

Hedgehog Signaling Pathway: This pathway plays a role in embryonic development and its reactivation in adults can drive tumorigenesis.

-

PI3K-Akt Signaling Pathway: This is a major pathway that promotes cell survival and growth.[3][4]

By downregulating these critical pathways, this compound effectively inhibits cancer cell proliferation, migration, and invasion.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | ~1.4 µM | Microscale Thermophoresis (MST) | [1] |

| IC50 (Wound Healing) | 0.7 µM | Wound Healing Assay | [1] |

| Purity | 99.60% | Not Specified |

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Cell Line | Reference |

| Inhibition of Cell Migration | >14 times more effective than lead compound "7773" | H1299 (lung cancer) | |

| Effect on KRAS mRNA | ~50% downregulation after 48 hours | H1299 (lung cancer) | [1] |

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Microscale Thermophoresis (MST)

This assay is used to quantify the binding affinity between this compound and the IGF2BP1 protein.

Protocol:

-

Recombinant full-length IGF2BP1 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA).

-

A serial dilution of this compound is prepared.

-

The labeled IGF2BP1 protein is mixed with each dilution of this compound.

-

The samples are loaded into capillaries and analyzed using an MST instrument.

-

The change in fluorescence as a function of this compound concentration is measured to determine the dissociation constant (Kd).[1]

Wound Healing Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Protocol:

-

Cancer cells (e.g., H1299) are grown to confluence in a multi-well plate.

-

A scratch or "wound" is created in the cell monolayer using a sterile pipette tip or a specialized tool.

-

The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The closure of the wound is monitored and imaged over time using a live-cell imaging system (e.g., IncuCyte).

-

The rate of wound closure is quantified to determine the inhibitory effect of this compound on cell migration.[1]

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of this compound to IGF2BP1 within a cellular context.

Protocol:

-

H1299 lung cancer cells, which endogenously express high levels of IGF2BP1, are treated with either this compound (e.g., 10µM) or a DMSO control for a specified time (e.g., 3 hours).

-

The treated cells are then subjected to a temperature gradient for a short duration (e.g., 3 minutes).

-

Following the heat shock, the cells are lysed, and the soluble protein fraction is collected.

-

The amount of soluble IGF2BP1, as well as its paralogs IGF2BP2 and IGF2BP3, is analyzed by Western blotting.

-

An increase in the thermal stability (melting temperature, Tm) of IGF2BP1 in the presence of this compound indicates direct binding.[5]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound. IGF2BP1 normally stabilizes the mRNAs of key oncogenes. This compound inhibits IGF2BP1, leading to the downregulation of these oncogenes and the suppression of cancer-promoting signaling pathways.

This compound inhibits IGF2BP1, leading to the destabilization of oncogenic mRNAs and downregulation of pro-cancer signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of this compound.

Workflow for the discovery and preclinical development of this compound.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: AVJ16 Treatment Protocol for H1299 Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVJ16 is a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1] IGF2BP1 is an oncofetal RNA-binding protein that is highly expressed in many cancers, including the H1299 non-small cell lung cancer cell line, and its expression is often correlated with poor prognosis. This compound exerts its anti-cancer effects by binding to IGF2BP1 and interfering with its ability to bind to target mRNAs, leading to the downregulation of key oncogenes such as KRAS. This application note provides a detailed protocol for the treatment of the H1299 cell line with this compound and outlines various assays to assess its biological effects, including inhibition of cell migration, proliferation, and induction of apoptosis.

Mechanism of Action

This compound directly binds to IGF2BP1, a protein that normally stabilizes the messenger RNA (mRNA) of several pro-oncogenic proteins, including KRAS. By inhibiting IGF2BP1, this compound leads to the degradation of these target mRNAs, resulting in decreased protein expression and the subsequent suppression of cancer cell proliferation, migration, and invasion, while promoting apoptosis.[1][2]

References

Application Notes and Protocols for AVJ16 Administration in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers and is associated with poor clinical outcomes.[2] By binding to the KH34 di-domain of IGF2BP1, this compound prevents the protein from binding to its target mRNAs, leading to the downregulation of several pro-oncogenic signaling pathways.[2][3] Preclinical studies in mouse models of lung adenocarcinoma have demonstrated that this compound can significantly inhibit tumor growth, highlighting its potential as a therapeutic agent.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse studies, intended to guide researchers in designing and executing robust preclinical efficacy trials.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting IGF2BP1. This inhibition disrupts the stability and translation of mRNAs crucial for tumor progression. The downstream effects of IGF2BP1 inhibition by this compound include the downregulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration, namely the Hedgehog, Wnt, and PI3K-Akt pathways.[1][3][6]

Caption: this compound inhibits IGF2BP1, leading to the destabilization of mRNAs for key components of the PI3K/Akt, Wnt, and Hedgehog signaling pathways, ultimately reducing the expression of genes that promote tumor growth and survival.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of this compound in a lung cancer xenograft mouse model.

Table 1: this compound Administration Parameters in Mouse Xenograft Model

| Parameter | Details |

| Drug | This compound |

| Mouse Strain | Syngeneic (e.g., B6/129) |

| Tumor Model | Subcutaneous xenograft of LKR-M-Fl lung adenocarcinoma cells |

| Administration Route | Intraperitoneal (i.p.) |

| Dosage | 100 mg/kg |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| Treatment Schedule | Every two days for 3 weeks |

| Study Duration | 21 days post-treatment initiation |

Table 2: Representative Antitumor Efficacy of this compound in a Mouse Xenograft Model

| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Data not available | 0 | Data not available |

| This compound | 100 | Data not available | Reported as "almost completely inhibited" | Data not available |

Note: Specific numerical data on tumor volume and body weight changes from published studies were not available. Researchers should meticulously record and analyze this data in their own experiments.

Experimental Protocols

I. Vehicle Preparation

A common vehicle for the in vivo administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[7][8]

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

In a sterile conical tube, add the required volume of DMSO (10% of the final volume).

-

Add the required volume of PEG300 (40% of the final volume) to the DMSO and mix thoroughly by vortexing.

-

Add the required volume of Tween-80 (5% of the final volume) and mix well.

-

Finally, add the required volume of sterile saline (45% of the final volume) to bring the solution to the final desired volume and mix until a clear, homogenous solution is achieved.[1]

-

Prepare the vehicle fresh on the day of administration.

II. This compound Formulation

Procedure:

-

Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group to achieve a dose of 100 mg/kg.

-

Dissolve the calculated amount of this compound in a small amount of the prepared vehicle. Sonication may be used to aid dissolution.

-

Once dissolved, add the remaining vehicle to reach the final desired concentration. Ensure the final solution is clear and homogenous.

-

Prepare the this compound formulation fresh for each administration.

III. Cell Culture and Xenograft Tumor Establishment

Cell Line: LKR-M-Fl (murine lung adenocarcinoma cells expressing IGF2BP1)

Procedure:

-

Culture LKR-M-Fl cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells during the logarithmic growth phase and assess viability.

-

Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10⁵ cells per 100 µL.[9]

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Caption: General workflow for a syngeneic xenograft mouse study with this compound.

IV. In Vivo Administration and Monitoring

Animal Model: 6-8 week old syngeneic mice (e.g., B6/129)

Procedure:

-

Allow tumors to establish and grow. Begin caliper measurements 3-4 days post-implantation.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

Administer the this compound formulation (100 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection every two days for three weeks.

-

Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.

-

Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

-

Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (e.g., >20%), or signs of morbidity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67).[10]

Conclusion

This compound is a promising IGF2BP1 inhibitor with demonstrated anti-tumor activity in preclinical mouse models of lung cancer. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies. Adherence to detailed methodologies, careful monitoring of animal well-being, and robust data collection are essential for obtaining reliable and reproducible results to further evaluate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 6. This compound inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Determining the Anti-Cancer Activity of AVJ16

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a novel small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in numerous cancers and is associated with poor clinical outcomes.[3] By binding to the KH34 di-domain of IGF2BP1 with a dissociation constant (Kd) of 1.4 µM, this compound disrupts the binding of IGF2BP1 to its target mRNAs, leading to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[1][3][4] This targeted action results in the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis, making this compound a promising candidate for targeted cancer therapy.[1][3][4]

These application notes provide a summary of the inhibitory effects of this compound on various cancer cell lines and detailed protocols for assessing its activity.

Data Presentation: IC50 and Inhibitory Concentrations of this compound

The inhibitory activity of this compound has been evaluated in several cancer cell lines, demonstrating a selective effect on cells expressing IGF2BP1. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and other effective concentrations of this compound.

Table 1: IC50 Value of this compound in a Wound Healing (Migration) Assay

| Cell Line | Cancer Type | IGF2BP1 Expression | Assay | IC50 (µM) |

| H1299 | Lung Carcinoma | Positive | Wound Healing | 0.7 |

Table 2: Observed Inhibitory Effects of this compound on Cell Proliferation and Colony Formation

| Cell Line | Cancer Type | IGF2BP1 Expression | Assay | Concentration (µM) | Observed Effect |

| H1299 | Lung Carcinoma | Positive | Proliferation | 1.25 | Significant inhibition of cell growth |

| H1299 | Lung Carcinoma | Positive | Proliferation | 5 | Significant inhibition of cell growth |

| H1299 | Lung Carcinoma | Positive | Colony Formation | 4 | >40% reduction in colony formation |

| LKR-M-FI | Lung Adenocarcinoma (murine) | Positive (transfected) | Proliferation | Dose-dependent | Inhibition of proliferation |

| LKR-M-FI | Lung Adenocarcinoma (murine) | Positive (transfected) | Colony Formation | 4 | Significant inhibition of colony formation |

| LKR-M-GFP | Lung Adenocarcinoma (murine) | Negative (control) | Proliferation | Not specified | No significant effect |

| LKR-M-GFP | Lung Adenocarcinoma (murine) | Negative (control) | Colony Formation | 4 | No significant effect |

| HCT116 | Colorectal Carcinoma | Positive | Proliferation | Dose-dependent | Significant decrease in proliferation |

| RKO | Colorectal Carcinoma | Negative | Proliferation | Dose-dependent | No significant effect |

| SW480 | Colorectal Carcinoma | Positive | Apoptosis | Dose-dependent | Induction of apoptosis |

Experimental Protocols

Protocol 1: Determination of IC50 using a Real-Time Cell Proliferation Assay (IncuCyte® System)

This protocol describes the use of a live-cell imaging and analysis system to monitor the effect of this compound on cancer cell proliferation in real-time.

Materials:

-

IGF2BP1-positive cancer cell lines (e.g., H1299, HCT116)

-

IGF2BP1-negative cancer cell lines (e.g., RKO)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

IncuCyte® Live-Cell Analysis System or similar instrument

Procedure:

-

Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (typically 1,000-5,000 cells per well in 100 µL of complete medium). c. Allow the cells to adhere and stabilize for 18-24 hours in a cell culture incubator.

-

Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. b. Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Live-Cell Imaging and Analysis: a. Place the 96-well plate into the IncuCyte® system. b. Set up the imaging schedule to acquire phase-contrast images every 2-4 hours for a total of 72-96 hours. c. Use the IncuCyte® software to analyze the images and determine the percent confluence in each well over time.

-

Data Analysis: a. Export the confluence data for each time point. b. For each concentration of this compound, calculate the percent inhibition of proliferation relative to the vehicle control at a specific time point (e.g., 72 hours). c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.

Protocol 2: Determination of IC50 using a Wound Healing (Migration) Assay (IncuCyte® System)

This protocol is used to assess the effect of this compound on cancer cell migration.

Materials:

-

IGF2BP1-positive cancer cell line (e.g., H1299)

-

Complete cell culture medium

-

96-well ImageLock plates (or similar)

-

IncuCyte® WoundMaker

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

IncuCyte® Live-Cell Analysis System or similar instrument

Procedure:

-

Cell Seeding: a. Seed the cancer cells into a 96-well ImageLock plate at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: a. Once the cells have formed a confluent monolayer, use the IncuCyte® WoundMaker to create a uniform scratch (wound) in each well. b. Gently wash the wells with pre-warmed PBS to remove detached cells.

-

Compound Treatment: a. Add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control to each well.

-

Live-Cell Imaging and Analysis: a. Place the plate in the IncuCyte® system. b. Acquire phase-contrast images of the wounds every 2 hours for 24-48 hours. c. Use the IncuCyte® software to measure the wound width or relative wound density over time.

-

Data Analysis: a. Calculate the rate of wound closure for each condition. b. Determine the percent inhibition of migration for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

Measuring Apoptosis Induction by the IGF2BP1 Inhibitor AVJ16

Application Notes and Protocols for Researchers

Introduction

AVJ16 is a novel small molecule inhibitor that targets the oncofetal RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA Binding Protein 1).[1][2] IGF2BP1 is overexpressed in various cancers and plays a crucial role in tumor progression by stabilizing pro-oncogenic mRNAs.[1] By inhibiting IGF2BP1, this compound has been demonstrated to suppress tumor growth and induce programmed cell death, or apoptosis, in cancer cells that express IGF2BP1.[2][3] These application notes provide detailed protocols for measuring apoptosis induced by this compound in cancer cell lines, enabling researchers to assess its efficacy and elucidate its mechanism of action.

The following protocols are designed for researchers, scientists, and drug development professionals working in oncology and related fields. They cover key assays for quantifying apoptosis, including real-time monitoring of caspase activity, endpoint analysis of apoptotic cell populations, and detection of apoptosis-associated protein markers.

Key Concepts in Measuring Apoptosis

Apoptosis is a regulated process of cell death characterized by a series of biochemical and morphological changes. Key events include the activation of a family of proteases called caspases, externalization of phosphatidylserine (PS) on the cell surface, and DNA fragmentation. The assays described herein are designed to detect these hallmark events.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the quantitative data on apoptosis induction by this compound in various cancer cell lines.

Table 1: Kinetic Analysis of Caspase-3/7 Activation in Lung Cancer Cells

| Cell Line | Treatment (this compound) | Time Point (hours) | Apoptotic Cells (Green Object Count / mm²) |

| H1299 | 4 µM | 12 | Data Not Available |

| 24 | Data Not Available | ||

| 48 | Data Not Available | ||

| LKR-M | 4 µM | 12 | Data Not Available |

| 24 | Data Not Available | ||

| 48 | Data Not Available |

Note: While the specific quantitative values from the IncuCyte assay are not publicly available in the referenced literature, the studies report a significant increase in caspase-3/7 positive cells in H1299 and LKR-M cell lines treated with 4 µM this compound over a 48-hour period. Researchers should perform the described protocol to generate cell line-specific data.

Table 2: Dose-Dependent Induction of Apoptosis in Colorectal Cancer Cells

| Cell Line | Treatment (this compound) | Observation |

| HCT116 | Dose-dependent | Increased number of apoptotic nuclei with increasing concentrations of this compound. |

| SW480 | 4 µM | Sharp increase in Caspase-3/7 staining after 20 hours of treatment. |

Note: The referenced literature describes a dose-dependent effect but does not provide specific percentages of apoptosis for HCT116 cells. For SW480 cells, the effect is described as a "sharp increase." Researchers are encouraged to perform dose-response experiments and quantify apoptosis using the protocols below.

Experimental Protocols

Protocol 1: Real-Time Monitoring of Apoptosis using a Kinetic Caspase-3/7 Assay

This protocol is adapted from studies on lung adenocarcinoma cells and utilizes a live-cell imaging system to monitor caspase-3/7 activation over time.[3]

Materials:

-

IGF2BP1-expressing cancer cell lines (e.g., H1299, LKR-M)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound small molecule inhibitor

-

Kinetic Caspase-3/7 reagent (e.g., from Sartorius)

-

Live-cell analysis system (e.g., IncuCyte® S3)

Procedure:

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treatment: Prepare a working solution of this compound in complete culture medium. Add this compound to the designated wells to a final concentration of 4 µM. Include vehicle control wells (e.g., DMSO).

-

Apoptosis Detection: Add the kinetic Caspase-3/7 reagent to all wells according to the manufacturer's instructions.

-

Live-Cell Imaging: Place the plate in a live-cell analysis system and image each well at 2-hour intervals for at least 48 hours.

-

Data Analysis: Use the integrated software to analyze the images and quantify the number of green fluorescent (apoptotic) cells per square millimeter over time.

Protocol 2: Endpoint Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480)

-

Complete cell culture medium

-

6-well plates

-

This compound small molecule inhibitor

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 10 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and their substrates.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with a secondary antibody, and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Analyze the band intensities to determine the levels of cleaved Caspase-3 and cleaved PARP, as well as the ratio of pro- to anti-apoptotic Bcl-2 family proteins.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits IGF2BP1, leading to apoptosis.

Experimental Workflow for Measuring Apoptosis

References

Application Notes and Protocols: Experimental Design for AVJ16 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] IGF2BP1 is an oncofetal RNA-binding protein implicated in tumor progression and chemoresistance.[3][4][5] By targeting IGF2BP1, this compound has been shown to downregulate several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[6][7][8] Preclinical studies suggest that this compound may enhance the sensitivity of cancer cells to conventional chemotherapy, presenting a promising adjuvant therapeutic strategy.[9][10] This document provides detailed experimental designs and protocols for evaluating the synergistic or additive effects of this compound in combination with standard chemotherapeutic agents in both in vitro and in vivo cancer models.

Data Presentation

In Vitro Synergy of this compound and Doxorubicin

The following table summarizes representative quantitative data from an in vitro study assessing the synergistic effect of this compound in combination with doxorubicin on multidrug-resistant (MDR) uterine sarcoma cells. An abstract indicates that this compound significantly decreased the half-maximal inhibitory concentration (IC50) of doxorubicin in these cells.[1][11]

Note: The following data is illustrative and based on the reported significant decrease in IC50 values. Actual values would be determined experimentally.

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| MDR Uterine Sarcoma | Doxorubicin | 5.0 | - |

| This compound | 2.5 | - | |

| Doxorubicin + this compound (1 µM) | 1.5 | < 1 (Synergistic) |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

This compound inhibits IGF2BP1, which in turn downregulates the expression of proteins involved in key oncogenic pathways.

Caption: this compound inhibits IGF2BP1, leading to the downregulation of pro-oncogenic signaling pathways.

In Vitro Experimental Workflow for Combination Studies

This workflow outlines the key steps for assessing the synergy between this compound and a chemotherapeutic agent in cancer cell lines.

Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.

In Vivo Experimental Workflow for Combination Studies

This workflow details the experimental design for an in vivo assessment of this compound and chemotherapy in a xenograft mouse model.

Caption: Workflow for in vivo assessment of this compound and chemotherapy combination.

Experimental Protocols

In Vitro Combination Study: this compound and Doxorubicin

Objective: To determine the synergistic effect of this compound and Doxorubicin on the proliferation and survival of multidrug-resistant (MDR) cancer cells.

Materials:

-

MDR uterine sarcoma or breast cancer cell lines (e.g., MES-SA/Dx5, MCF-7/ADR)

-

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water)

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Crystal Violet staining solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Culture: Maintain MDR cancer cell lines in the recommended culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Single-Agent IC50 Determination (MTT Assay):

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or Doxorubicin for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

-

-

Combination Treatment (Checkerboard Assay):

-

Seed cells in 96-well plates as described above.

-

Treat cells with various concentrations of this compound and Doxorubicin in a matrix format (e.g., 5x5 matrix with concentrations ranging from 0.1x to 10x of their respective IC50 values).

-

Incubate for 72 hours and perform the MTT assay as described above.

-

-

Synergy Analysis:

-

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

-

Colony Formation Assay:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Treat cells with this compound, Doxorubicin, or the combination at concentrations determined from the synergy analysis.

-

Incubate for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group.

-

In Vivo Combination Study: this compound and Cisplatin in a Lung Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy and safety of this compound in combination with cisplatin in a lung cancer xenograft model.

Materials:

-

IGF2BP1-expressing human lung cancer cell line (e.g., NCI-H1299)

-

6-8 week old female athymic nude mice

-

This compound (formulated for intraperitoneal injection)

-

Cisplatin (formulated for intraperitoneal injection)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Xenograft Model Establishment:

-

Subcutaneously inject 5 x 10⁶ NCI-H1299 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Allow tumors to grow to an average volume of 100-150 mm³.

-

-

Randomization and Grouping:

-

Randomly assign mice into four treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (daily IP injection)

-

Group 2: this compound alone (e.g., 50 mg/kg, daily IP injection)

-

Group 3: Cisplatin alone (e.g., 3 mg/kg, weekly IP injection)

-

Group 4: this compound + Cisplatin (dosed as in single-agent groups)

-

-

-

Treatment Administration:

-

Administer treatments according to the specified dosing schedule for 21 days.

-

-

Monitoring:

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Record the body weight of each mouse twice weekly as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Perform immunohistochemical analysis of tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-